1-Iodoisoquinoline
CAS No.: 19658-77-6
Cat. No.: VC20763179
Molecular Formula: C9H6IN
Molecular Weight: 255.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19658-77-6 |
|---|---|
| Molecular Formula | C9H6IN |
| Molecular Weight | 255.05 g/mol |
| IUPAC Name | 1-iodoisoquinoline |
| Standard InChI | InChI=1S/C9H6IN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H |
| Standard InChI Key | FDDBUIWRNBGXHB-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CN=C2I |
| Canonical SMILES | C1=CC=C2C(=C1)C=CN=C2I |
Introduction
Chemical Identity and Structural Properties
1-Iodoisoquinoline is a crystalline solid with molecular formula C₉H₆IN, representing an isoquinoline nucleus with an iodine substituent at position 1. The compound exhibits a well-defined heterocyclic structure that influences its chemical behavior and reactivity patterns.
Basic Identification Parameters
The following table presents the essential identification parameters of 1-Iodoisoquinoline:
| Parameter | Value |
|---|---|
| Common Name | 1-Iodoisoquinoline |
| CAS Number | 19658-77-6 |
| Molecular Formula | C₉H₆IN |
| Molecular Weight | 255.05500 |
| Exact Mass | 254.95400 |
This compound is formally derived from isoquinoline through the substitution of the hydrogen atom at position 1 with an iodine atom, creating a reactive halogenated heterocycle .
Physical Properties
1-Iodoisoquinoline possesses distinctive physical characteristics that influence its handling, storage, and application in laboratory settings. These properties are summarized in the following table:
| Physical Property | Value |
|---|---|
| Physical State | Crystalline solid |
| Melting Point | 75°C |
| Boiling Point | 336.8°C at 760 mmHg |
| Density | 1.837 g/cm³ |
| Flash Point | 157.5°C |
| LogP | 2.83940 |
| Vapor Pressure | 0.000214 mmHg at 25°C |
| Index of Refraction | 1.724 |
The compound's relatively high boiling point and low vapor pressure indicate its stability under normal laboratory conditions, which facilitates its handling during synthetic procedures .
Synthetic Methodologies
General Approaches to Isoquinoline Synthesis
While specific syntheses of 1-Iodoisoquinoline require specialized approaches, understanding the general synthetic pathways for isoquinoline provides foundational context. Several classical methods exist for synthesizing the isoquinoline core structure:
Bischler-Napieralski Synthesis
This widely employed method involves the formation of an amide from an acylated β-phenylethylamine using an acid-chloride or anhydride. A Lewis acid (typically phosphoric chloride or pentoxide) catalyzes cyclization of this amide with water loss, generating a 1-substituted-3,4-dihydroisoquinoline. The intermediate can then be dehydrogenated to isoquinoline using catalysts such as palladium, sulfur, or diphenyl disulfide .
Pictet-Gams Modification
This variation of the Bischler-Napieralski synthesis employs β-hydroxy-β-phenylethylamine instead of β-phenylethylamine, with POCl₃ serving as the cyclization catalyst .
Pictet-Spengler Synthesis
In this approach, arylethanamines react with aldehydes to form imines, which subsequently undergo acid-catalyzed cyclization to yield 1,2,3,4-tetrahydroisoquinolines. Electron-donating substituents on the phenyl ring facilitate cyclization under mild conditions .
Specific 1-Iodoisoquinoline Synthesis
Synthetic approaches to 1-Iodoisoquinoline often involve either direct iodination of isoquinoline or construction of the isoquinoline ring with an iodine already incorporated at the desired position. Various research groups have documented synthetic pathways with differing yields and purity levels:
Documented Syntheses in Scientific Literature
Research by Clayden et al. (2009) published in the Journal of the American Chemical Society involved 1-Iodoisoquinoline in studies of axial conformation in 1-arylisoquinolines, with reported purities of approximately 93% .
Additional synthetic work by Kadiyala et al. (2013) published in Chemistry - A European Journal achieved approximately 94% purity .
Bissember and Banwell (2009) reported syntheses with purities ranging from 89-95% in their Journal of Organic Chemistry publication .
Chemical Reactivity
General Reactivity Patterns
The reactivity of 1-Iodoisoquinoline is largely influenced by two key structural features: the halogen substituent and the isoquinoline core. The iodine atom at position 1 serves as an excellent leaving group, making the compound particularly valuable in cross-coupling reactions and other transformations.
Isoquinolines generally undergo reactions typical of pyridine derivatives, with nucleophilic substitution occurring predominantly at positions 1 and 3. The presence of the iodine at position 1 in 1-Iodoisoquinoline significantly enhances the reactivity at this position.
Comparative Reactivity with Parent Compound
While isoquinoline itself can undergo various reactions including oxidation and reduction, 1-Iodoisoquinoline exhibits enhanced reactivity in certain transformations:
-
Reduction of isoquinoline produces different reduced products depending on the reducing agent employed.
-
Oxidation of isoquinoline is generally difficult, often resulting in ring cleavage under vigorous conditions .
The presence of iodine at position 1 in 1-Iodoisoquinoline amplifies its participation in metal-catalyzed coupling reactions, particularly Suzuki, Sonogashira, and Heck couplings, making it a valuable synthetic building block.
Research Applications
Role in Organic Synthesis
1-Iodoisoquinoline serves as a critical intermediate in the synthesis of more complex heterocyclic structures. Its utility stems from the reactive nature of the carbon-iodine bond, which facilitates various transformation reactions:
Building Block for Complex Molecules
The compound functions as a precursor in the synthesis of biologically active molecules containing the isoquinoline scaffold. Multiple research publications document its use in crafting elaborate molecular architectures with potential therapeutic applications .
Cross-Coupling Applications
The carbon-iodine bond in 1-Iodoisoquinoline undergoes metal-catalyzed cross-coupling reactions to form carbon-carbon bonds, enabling access to derivatives with modified substituents at position 1. These derivatives often serve as intermediates in pharmaceutical development.
Research Involving 1-Iodoisoquinoline
Scientific literature contains numerous examples of 1-Iodoisoquinoline's application in research:
Clayden et al. investigated controlling axial conformation in 1-arylisoquinolines, utilizing 1-Iodoisoquinoline as a key component. Their research, published in the Journal of the American Chemical Society, explored asymmetric synthesis strategies through dynamic thermodynamic resolution .
Additional research by Chuang et al. (2013) explored synthetic transformations of 1-Iodoisoquinoline in their work published in the Journal of Organic Chemistry .
| Safety Parameter | Designation |
|---|---|
| Hazard Symbols | GHS05, GHS07 |
| Signal Word | Danger |
| Hazard Statements | H302-H315-H318-H335 |
| Precautionary Statements | P261-P280-P305 + P351 + P338 |
| RIDADR | UN 2811 6.1 / PGIII |
These classifications indicate that the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .
Structural Significance in Isoquinoline Chemistry
Relationship to Other Isoquinoline Derivatives
1-Iodoisoquinoline belongs to a broader family of halogenated isoquinolines, each with distinct chemical properties. The position of halogen substitution significantly influences reactivity patterns, with 1-Iodoisoquinoline demonstrating unique behavior compared to its isomers like 5-iodoisoquinoline .
While 5-iodoisoquinoline has been the subject of high-yield synthesis methods as documented in patent literature , 1-Iodoisoquinoline's reactivity at the 1-position offers distinctive synthetic opportunities.
Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) spectroscopy reveals specific patterns for 1-Iodoisoquinoline. Though the direct NMR data for 1-Iodoisoquinoline isn't detailed in the available search results, related iodoisoquinolines show characteristic signals. For comparison, 5-iodoisoquinoline exhibits specific proton signals in the aromatic region, including a singlet at approximately 9.14 ppm corresponding to the distinctive proton at position 1 .
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